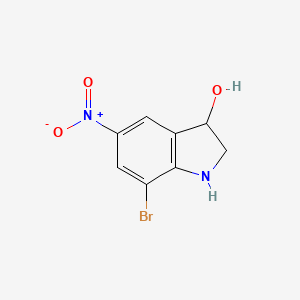

7-Bromo-5-nitro-3-hydroxyindoline

Description

Overview of Indoline (B122111) Heterocycles: Structural Significance and Synthetic Versatility in Organic Chemistry

Indoline is a heterocyclic aromatic organic compound. It is a bicyclic molecule, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring. The indoline scaffold is a common structural motif found in a wide variety of natural products and synthetic compounds with diverse biological activities. This structural significance has made indoline and its derivatives attractive targets for organic chemists. The synthetic versatility of the indoline core allows for the introduction of various functional groups at different positions of the bicyclic ring system, leading to a vast library of compounds with a wide range of electronic and steric properties.

Position of 7-Bromo-5-nitro-3-hydroxyindoline within the Field of Substituted Indoline Research

Based on its name, this compound is a substituted indoline. The substituents—a bromine atom at position 7, a nitro group at position 5, and a hydroxyl group at position 3—are expected to significantly influence the chemical and physical properties of the parent indoline molecule. Each of these functional groups is known to impart specific characteristics to organic molecules. For instance, the bromo and nitro groups are electron-withdrawing, which can affect the reactivity of the aromatic ring. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and interactions with biological targets.

The specific combination and positions of these substituents in this compound suggest it could be a molecule of interest for further investigation, potentially as an intermediate in the synthesis of more complex molecules or for its own intrinsic properties.

Current Research Gaps and Future Perspectives for this compound

Given the absence of published literature, the primary research gap is the synthesis and characterization of this compound itself. Future research would first need to establish a reliable synthetic route to produce the compound in sufficient purity and yield. Once synthesized, its chemical structure would need to be unequivocally confirmed using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Following its synthesis and characterization, future perspectives would involve exploring its chemical reactivity and potential applications. This could include investigating its utility as a building block in organic synthesis or screening it for biological activity in various assays. The presence of multiple functional groups offers several avenues for further chemical modification, potentially leading to the discovery of new compounds with desirable properties.

Data on Related Compounds

While no data exists for this compound, information on structurally related compounds is available. For example, the compound 7-bromo-5-nitroindoline (B1267417) (without the hydroxyl group at position 3) is documented. The properties of this and other similar molecules are listed in the table below. This data can provide some context but it is important to note that the presence of the hydroxyl group in the target compound would lead to different physical and chemical properties.

| Property | 7-bromo-5-nitroindoline uni.luchemspider.com | 1-Acetyl-7-bromo-5-nitroindoline nih.gov |

| Molecular Formula | C8H7BrN2O2 | C10H9BrN2O3 |

| Molecular Weight | 243.06 g/mol | 285.09 g/mol nih.gov |

| CAS Number | 87240-06-0 chemspider.com | 220442-80-8 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-nitro-2,3-dihydro-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c9-6-2-4(11(13)14)1-5-7(12)3-10-8(5)6/h1-2,7,10,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVVZGKQCCDWUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 5 Nitro 3 Hydroxyindoline

Retrosynthetic Strategies for the Construction of the 7-Bromo-5-nitro-3-hydroxyindoline Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by systematically breaking them down into simpler, commercially available starting materials. fiveable.meyoutube.comyoutube.com For this compound, the key disconnections involve the carbon-nitrogen and carbon-carbon bonds of the pyrrolidine (B122466) ring and the installation of the three distinct functional groups on the aromatic and heterocyclic rings.

A primary retrosynthetic disconnection breaks the C2-N bond of the indoline (B122111) ring, leading to a substituted 2-bromoaniline (B46623) precursor. This approach allows for the late-stage formation of the heterocyclic ring. A subsequent disconnection of the C2-C3 bond would then lead to a simpler aniline (B41778) derivative and a two-carbon synthon.

Selective Functionalization of Precursors to Incorporate Bromo, Nitro, and Hydroxyl Moieties

The successful synthesis of this compound hinges on the selective introduction of the bromo, nitro, and hydroxyl groups in the correct positions. This requires a careful selection of reagents and reaction conditions to control regioselectivity and, in the case of the hydroxyl group, stereoselectivity.

Regioselective Bromination Techniques in Indoline Scaffold Synthesis

The introduction of a bromine atom at the C7 position of the indoline ring is a significant challenge due to the directing effects of the amino group, which typically favors substitution at the C5 position. However, several strategies can be employed to achieve the desired C7-bromination. One approach involves the use of a directing group on the indoline nitrogen, which can sterically hinder the C5 position and electronically favor substitution at C7. nih.gov

Another strategy involves the bromination of a pre-functionalized benzene (B151609) derivative prior to the formation of the indoline ring. researchgate.netnih.gov For instance, starting with a 2,6-disubstituted aniline where one substituent is a precursor to the pyrrolidine ring and the other is a bromine atom can ensure the correct positioning of the halogen.

| Reagent/Catalyst | Substrate | Position of Bromination | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | N-acetylindoline | C5 | - | chemicalpapers.com |

| Bromine/Carbon Tetrachloride | Methyl 1,8-dicarbomethoxyindolyl-3-acetate | C6 | 86 | researchgate.netnih.gov |

| - | 6-Substituted Indolines | C7 | - | nih.gov |

This table presents examples of regioselective bromination on indoline and indole (B1671886) scaffolds, which can be adapted for the synthesis of the target molecule.

Controlled Nitration Methods for Indoline Derivatives

The nitration of indolines typically occurs at the C5 position due to the activating effect of the nitrogen atom. sci-hub.seresearchgate.net To achieve nitration at the C5 position as required for the target molecule, standard nitrating agents such as a mixture of nitric acid and sulfuric acid can be employed, often with high regioselectivity. sci-hub.se The presence of a bromine atom at C7 would further direct the incoming nitro group to the C5 position.

Recent advances have focused on milder and more selective nitration methods. Copper-catalyzed C-H nitration using reagents like tert-butyl nitrite (B80452) has shown high regioselectivity for the C5 position of indolines under mild, room temperature conditions. researchgate.net Ferric nitrate (B79036) is another effective reagent for the regioselective C5 nitration of N-protected indolines. researchgate.net

| Nitrating Agent | Catalyst/Conditions | Position of Nitration | Yield (%) | Reference |

| Cu(NO3)2·3H2O / K2S2O8 / TFA | DCE, 80 °C | C5 | up to 82 | sci-hub.se |

| tert-Butyl nitrite | Cu(OAc)2, air, room temp. | C5 | - | researchgate.net |

| Ferric nitrate | - | C5 | - | researchgate.net |

| Nitric Acid/Sulfuric Acid | - | C5 | High | researchgate.net |

This table showcases various methods for the controlled nitration of indoline derivatives.

Stereoselective Introduction of the C3-Hydroxyl Group

The stereoselective installation of the hydroxyl group at the C3 position is a critical step that can be achieved through several methods. One common approach is the stereoselective reduction of a corresponding 7-bromo-5-nitroindolin-3-one. The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

Alternatively, the hydroxyl group can be introduced via the dihydroxylation of a corresponding indole precursor, followed by selective manipulation of the resulting diol. Another advanced strategy involves the catalytic asymmetric hydroxylation of an enolate derived from an N-protected 7-bromo-5-nitroindolin-2-one. While direct examples for this specific substrate are scarce, analogous transformations on similar heterocyclic systems provide a strong precedent. nih.gov

Cyclization and Ring-Forming Reactions for the Indoline System

The formation of the indoline ring itself is a key step in the synthesis. A variety of modern cyclization and annulation reactions can be employed to construct this heterocyclic core.

Contemporary Indole and Indoline Annulation Processes

Modern synthetic methods offer powerful tools for the construction of the indoline ring system. Palladium-catalyzed reactions, such as the aza-Heck cyclization, allow for the formation of indoline scaffolds from readily accessible N-hydroxy anilines and pendant alkenes. nih.gov This method is notable for its ability to create complex, fused ring systems.

Transition-metal-free annulation processes have also gained prominence, offering more environmentally benign alternatives. rsc.org These can include acid- or base-catalyzed cyclizations, as well as photochemical or electrochemical methods. rsc.orgresearchgate.net For instance, the iodine-mediated intramolecular cyclization of enamines provides a metal-free route to 3H-indoles, which can be subsequently reduced to indolines. acs.org

The choice of cyclization strategy will depend on the specific precursor and the desired substitution pattern. For the synthesis of this compound, a cyclization that tolerates the pre-installed bromo and nitro functionalities would be ideal.

| Cyclization Method | Catalyst/Conditions | Precursor Type | Reference |

| Aza-Heck Cyclization | Palladium catalyst | N-hydroxy anilines with pendant alkenes | nih.gov |

| [3+2] Annulation | Nickel catalyst | Anilines and 2-bromocyclopropenes | acs.org |

| Intramolecular C-H Amination | Electrochemical, Iodine-mediated | 2-Vinyl anilines | organic-chemistry.org |

| Reductive Cyclization | Palladium-Phenanthroline complexes | Nitroarenes and alkynes | acs.org |

This table highlights some contemporary methods for the formation of the indoline ring.

Novel Cycloaddition and Condensation Approaches to Substituted Indolines

The construction of the core indoline ring system can be efficiently achieved through intramolecular cycloaddition reactions. These methods are particularly powerful for creating highly substituted rings in a controlled manner by assembling a linear precursor and inducing cyclization. researchgate.net

A prominent strategy involves the intramolecular [4+2] cycloaddition (Diels-Alder reaction) of precursors containing both a diene and a dienophile. For the synthesis of substituted indolines, this often involves the reaction of an ynamide (a nitrogen-substituted alkyne) with a conjugated enyne. nih.gov Heating these precursors, sometimes in the presence of a Lewis acid like Me₂AlCl to facilitate the reaction at lower temperatures, triggers the cycloaddition to form a strained bicyclic intermediate which then rearranges to the stable indoline structure. researchgate.netnih.gov This modular approach allows for the strategic placement of substituents on the acyclic precursor, which directly translates to the substitution pattern on the final indoline product. researchgate.net

For instance, a hypothetical precursor for this compound could be designed to place the bromo and nitro groups on the "diene" portion of the molecule and the hydroxyl group equivalent on the "dienophile" part. Access to C-4 substituted indolines, which would be analogous to the C-7 position in the target molecule, can be achieved using conjugated enynamides as the 4π component in the cycloaddition. researchgate.net

Table 1: Examples of Intramolecular Cycloaddition for Indoline Synthesis

| Precursor Type | Dienophile | Reaction Conditions | Product Type | Reference |

| Conjugated Enyne-Ynamide | Internal Alkyne | Toluene, 110-210 °C | C-7 Unsubstituted Indolines | researchgate.netnih.gov |

| Conjugated Enyne-Ynamide | Internal Alkyne | Me₂AlCl, CH₂Cl₂, 0-25 °C | C-7 Unsubstituted Indolines | researchgate.netnih.gov |

| Conjugated Enynamide | Internal Alkyne | Toluene, 110-210 °C | C-4 Substituted Indolines | researchgate.net |

| 2-Substituted Aminofurans | Tethered Alkene | Heat | Indolines/Tetrahydroquinolines | nih.gov |

Sustainable and Green Chemical Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency, are increasingly influencing the design of synthetic routes. jsynthchem.com The synthesis of complex molecules like substituted indolines is an area where green methodologies can have a significant impact by replacing harsh reagents and pollutive solvents with more benign alternatives. rsc.orgacs.org

Solvent-Free and Aqueous Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Performing reactions in water or under solvent-free conditions addresses this goal directly.

Aqueous Reaction Conditions: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. An environmentally benign procedure for the hydrogenation of unprotected indoles to indolines has been developed using a heterogeneous Platinum on carbon (Pt/C) catalyst in water. sci-hub.se The reaction is promoted by a Brønsted acid and proceeds at room temperature under moderate hydrogen pressure, offering excellent yields. sci-hub.se This approach could be envisioned for the final step in a synthesis of this compound, reducing a precursor like 7-bromo-5-nitro-1H-indole.

Solvent-Free Synthesis: Eliminating the solvent entirely can lead to higher reaction rates, simpler work-up procedures, and reduced waste. doi.org Thermal, catalyst-free reactions are one such example, where substituted indoles have been shown to react with dialkylacetylene dicarboxylates under heating in open air to produce ring-expanded products in good yields. doi.org Multicomponent reactions, which combine three or more reactants in a single step, are also often amenable to solvent-free conditions. For example, bis(indolyl)methanes can be synthesized by reacting indoles and carbonyl compounds with a catalytic amount of ceric ammonium (B1175870) nitrate (CAN) without any solvent, resulting in excellent yields. sci-hub.se

Heterogeneous Catalysis and Biocatalysis in Indoline Synthesis

Replacing homogeneous catalysts with recoverable and reusable heterogeneous or biocatalytic systems is a cornerstone of sustainable synthesis.

Heterogeneous Catalysis: Heterogeneous catalysts are preferred as they are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. jsynthchem.com As mentioned, the hydrogenation of indoles to indolines can be effectively carried out using Pt/C. sci-hub.se More advanced systems include atomically precise gold nanoclusters, which can act as efficient and recyclable heterogeneous photocatalysts for indole synthesis under visible light. acs.org These catalysts have shown tolerance for a wide array of functional groups on the aniline starting material, which is promising for the synthesis of highly functionalized targets. acs.org

Table 2: Selected Heterogeneous Catalytic Systems for Indole/Indoline Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

| Pt/C, p-toluenesulfonic acid | Hydrogenation of indoles | Aqueous solvent, room temp, high yields | sci-hub.se |

| Gold Nanoclusters (e.g., Au16) | Fukuyama Indole Synthesis | Visible-light photocatalysis, recyclable | acs.org |

| SbCl₃@Fe₃O₄/g-C₃N₄ | Spiro[indole-quinazoline] synthesis | Magnetic, reusable, mild conditions | jsynthchem.com |

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal green catalysts. acs.org For a molecule like this compound, several biocatalytic strategies could be envisioned.

Microwave and Ultrasound-Assisted Synthetic Enhancements

Alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours to minutes. researchgate.net This technique has been successfully applied to a wide range of indole syntheses, including classical methods like the Fischer and Bischler syntheses, as well as modern metal-catalyzed cyclizations. nih.gov One-pot, multicomponent reactions to create complex heterocyclic systems, such as indolyl-substituted pyrido[2,3-d]pyrimidines, have been efficiently conducted under microwave irradiation without a catalyst. tandfonline.com A palladium-catalyzed cyclization of N-aryl enamines to form substituted indoles also showed improved yields and greatly reduced reaction times under microwave heating. unina.it

Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid medium. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. This technique is often used in conjunction with microwave heating to further improve synthetic efficiency. jsynthchem.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Reaction Type | Conventional Conditions | Microwave Conditions | Key Advantage | Reference |

| Synthesis of Triazole | 60 min, 45-60% yield | 10 min, higher yield | Speed, Yield | encyclopedia.pub |

| Synthesis of Spiro[indole-quinoline] | 2-3 hours (reflux) | 2-3 minutes | Speed | unf.edu |

| Pyrido[2,3-d]pyrimidine Synthesis | Conventional heating (reflux) | DMF, Irradiation | Catalyst-free, Speed | tandfonline.com |

| Pd-Catalyzed Indole Synthesis | N/A | 60 °C, DMF/ACN/DMSO | Improved Yields, Speed | unina.it |

Chemical Reactivity and Transformation Pathways of 7 Bromo 5 Nitro 3 Hydroxyindoline

Reactivity at the Bromo Substituent

The bromine atom at the C7 position of the benzene (B151609) portion of the indoline (B122111) ring is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic displacement.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. ijrrjournal.com The C(sp²)–Br bond in 7-Bromo-5-nitro-3-hydroxyindoline is an ideal electrophilic partner for these transformations. nih.gov The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or migratory insertion of an alkene (in the Heck reaction), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. ijrrjournal.comorganic-chemistry.orgresearchgate.net

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net It is widely used for synthesizing biaryl compounds and is known for its tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.netresearchgate.net The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. scribd.comgoogle.com It is a highly effective method for the vinylation of aryl halides.

Stille Reaction: This reaction couples the aryl bromide with an organotin compound (organostannane). organic-chemistry.org The Stille reaction is versatile due to the stability and commercial availability of many organostannane reagents, though their toxicity is a concern.

The table below illustrates potential cross-coupling reactions starting from this compound.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Potential Product |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 7-Phenyl-5-nitro-3-hydroxyindoline |

| Heck | Ethyl acrylate | Pd(OAc)₂ / Et₃N | Ethyl (E)-3-(5-nitro-3-hydroxyindolin-7-yl)acrylate |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 7-Vinyl-5-nitro-3-hydroxyindoline |

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strong electron-withdrawing group, such as the nitro group at C5, can activate the C7-bromo substituent towards nucleophilic aromatic substitution (SNAr). The nitro group helps to stabilize the intermediate Meisenheimer complex formed during the reaction. Such reactions typically require strong nucleophiles and may necessitate elevated temperatures. google.comchadsprep.comwikipedia.org

Table 2: Potential Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Potential Product |

|---|---|---|

| Thiolate | Sodium thiophenoxide | 7-(Phenylthio)-5-nitro-3-hydroxyindoline |

| Alkoxide | Sodium methoxide | 7-Methoxy-5-nitro-3-hydroxyindoline |

| Amine | Piperidine | 7-(Piperidin-1-yl)-5-nitro-3-hydroxyindoline |

Reactivity of the Nitro Group

The nitro group at the C5 position profoundly influences the electronic character of the molecule and is itself a site for chemical transformation, most notably reduction.

The selective reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion can be achieved using various reagents, many of which are chemoselective and will not affect the bromo or hydroxyl groups. youtube.com Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems (e.g., Sn or SnCl₂ in HCl). Milder conditions using reagents like sodium borohydride (B1222165) in the presence of transition metal catalysts (e.g., NiCl₂ or FeCl₂) have also been developed for this purpose, offering high selectivity. The resulting 7-bromo-3-hydroxyindolin-5-amine is a valuable intermediate, as the amino group can be further functionalized, for example, via diazotization or acylation.

Table 3: Potential Methods for Selective Nitro Group Reduction

| Reagent(s) | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, room temp. | 7-Bromo-3-hydroxyindolin-5-amine |

| SnCl₂·2H₂O | Ethanol, reflux | 7-Bromo-3-hydroxyindolin-5-amine |

| NaBH₄ / NiCl₂ | Methanol/THF | 7-Bromo-3-hydroxyindolin-5-amine |

The nitro group is one of the most powerful electron-withdrawing groups. Its presence at C5 significantly decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Its primary electronic impact is to enhance the reactivity of the C7-bromo group towards nucleophilic attack, as previously discussed, and to increase the acidity of the N-H proton of the indoline ring compared to an unsubstituted indoline. Furthermore, the electronic properties of the nitro group are integral to the mechanisms of certain specialized reactions, such as photo-activated processes seen in related N-acetyl-7-nitroindoline derivatives.

Transformations Involving the C3-Hydroxyl Group

The C3-hydroxyl group, being a secondary alcohol, is amenable to several standard transformations, including oxidation, esterification, and etherification. These reactions can be used to introduce new functional groups or to protect the hydroxyl moiety during reactions at other sites of the molecule.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 7-bromo-5-nitroindolin-3-one. This transformation can be accomplished using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions. The resulting indolin-3-one is a versatile intermediate for further reactions, such as the addition of nucleophiles to the carbonyl group. The oxidation of indoles and related derivatives to isatins (indoline-2,3-diones) is a well-known process, highlighting the reactivity of the indoline ring at these positions. researchgate.netyoutube.com

Esterification and Etherification: The hydroxyl group can readily undergo esterification upon reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This reaction is often used to install a protecting group or to synthesize biologically active ester derivatives. researchgate.net Similarly, etherification can be achieved by deprotonating the hydroxyl group with a base (e.g., NaH) followed by reaction with an alkyl halide to form the corresponding ether.

Table 4: Potential Transformations of the C3-Hydroxyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | 7-Bromo-5-nitroindolin-3-one |

| Esterification | Acetic anhydride (B1165640) / Pyridine (B92270) | 7-Bromo-5-nitroindolin-3-yl acetate |

| Etherification | NaH, then Methyl iodide | 7-Bromo-3-methoxy-5-nitroindoline |

Oxidation and Reduction Pathways

The presence of both an oxidizable hydroxyl group and a reducible nitro group allows for selective transformations under appropriate conditions.

Oxidation: The secondary alcohol at the C3 position is expected to be readily oxidized to the corresponding ketone, yielding 7-bromo-5-nitroindolin-3-one . This transformation is a common reaction for 3-hydroxyindoles. Various oxidizing agents can be employed for this purpose, with the choice of reagent determining the selectivity and yield. For instance, the oxidation of 5-hydroxyindole (B134679) to 2-oxo-5-hydroxyindole has been demonstrated using reagents like chloramine-B. researchgate.net Similarly, electrochemical oxidation methods have been used to convert 3-substituted indoles into 2-oxindoles. rsc.org

Reduction: The nitro group at the C5 position is a strong electron-withdrawing group and is readily reducible to an amino group (-NH2). This would transform the molecule into 7-bromo-5-amino-3-hydroxyindoline . This reduction is a fundamental reaction in organic synthesis and can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H2/Pd), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). Modern methods using organosilanes catalyzed by iron or zirconium complexes offer high selectivity and tolerance for other functional groups, making them suitable for complex molecules. nih.govrsc.org It is anticipated that the nitro group can be selectively reduced without affecting the bromo substituent or the hydroxyl group.

Table 1: Predicted Oxidation and Reduction Reactions

| Starting Material | Reaction Type | Expected Product |

|---|---|---|

| This compound | Oxidation | 7-Bromo-5-nitroindolin-3-one |

| This compound | Reduction | 7-Bromo-5-amino-3-hydroxyindoline |

Derivatization: Esterification, Etherification, and Substitution Reactions

The hydroxyl and amine functionalities of the indoline ring serve as handles for various derivatization reactions.

Esterification and Etherification: The 3-hydroxyl group is expected to behave as a typical secondary alcohol, readily undergoing esterification with acyl chlorides or carboxylic anhydrides in the presence of a base to form the corresponding esters. Similarly, etherification could be achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide to form an ether.

N-Substitution Reactions: The nitrogen atom of the indoline ring (N1) is a secondary amine and is nucleophilic. It can be expected to undergo acylation or alkylation. N-acylation can be achieved using acyl chlorides or anhydrides. N-alkylation typically requires a base such as sodium hydride to deprotonate the nitrogen, followed by the addition of an alkyl halide. youtube.comrsc.org This reaction is common for indoles and indolines and allows for the introduction of a wide variety of substituents at the N1 position. For example, the synthesis of 1,2,3-trisubstituted indoles has been achieved through a one-pot Fischer indolisation–N-alkylation sequence. rsc.org

Table 2: Predicted Derivatization Reactions

| Site of Reaction | Reaction Type | Reagents | Expected Product Class |

|---|---|---|---|

| 3-OH | Esterification | Acyl chloride, Base | 3-Acyloxy-7-bromo-5-nitroindoline |

| 3-OH | Etherification | 1. NaH, 2. Alkyl halide | 3-Alkoxy-7-bromo-5-nitroindoline |

| 1-NH | N-Acylation | Acyl chloride, Base | 1-Acyl-7-bromo-5-nitro-3-hydroxyindoline |

| 1-NH | N-Alkylation | 1. NaH, 2. Alkyl halide | 1-Alkyl-7-bromo-5-nitro-3-hydroxyindoline |

Dehydration and Ring-Expansion/Contraction Processes

The structure of this compound allows for transformations that alter the core heterocyclic system.

Dehydration: Acid-catalyzed dehydration of the 3-hydroxyl group is a primary pathway for converting the indoline to the corresponding indole (B1671886). This elimination reaction would result in the formation of 7-bromo-5-nitroindole , a fully aromatic heterocyclic compound. This is a common and facile reaction for 3-hydroxyindolines.

Ring-Expansion: Indole and indoline scaffolds can undergo ring-expansion reactions to form larger ring systems, most notably quinolines. quimicaorganica.org These transformations often proceed through the formation of a cyclopropane (B1198618) intermediate across the C2-C3 bond, followed by rearrangement. quimicaorganica.org For instance, reactions with carbenes or carbenoids generated from sources like chloroform (B151607) or chlorodiazirines can lead to a one-carbon insertion, expanding the five-membered pyrrole (B145914) ring into a six-membered pyridine ring, resulting in a quinoline (B57606) core. nih.govresearchgate.net

Ring-Contraction: While less common than expansion, ring-contraction processes are known in heterocyclic chemistry, often involving rearrangements like the Favorskii rearrangement or Wolff rearrangement of cyclic α-diazoketones. rsc.orgwikipedia.org A hypothetical pathway could involve the conversion of the 3-oxo derivative to an α-diazoketone, which might then undergo a light- or metal-induced Wolff rearrangement to yield a ring-contracted product, though this would be a complex, multi-step process. wikipedia.org

Reactivity of the Indoline Ring System

The reactivity of the indoline core itself, particularly the benzene and pyrroline (B1223166) rings, is significantly influenced by its substituents.

Electrophilic Aromatic Substitution Patterns

Further electrophilic aromatic substitution (EAS) on the benzene portion of the molecule is possible, though challenging due to the presence of two deactivating groups. wikipedia.org The outcome is determined by the directing effects of the existing substituents. wikipedia.org

Directing Effects:

-Br group (at C7): Halogens are deactivating yet ortho, para-directing groups. pressbooks.pub The bromine atom at C7 would direct incoming electrophiles to the C6 and C4 positions (its ortho and para positions, respectively).

-NO2 group (at C5): The nitro group is a strong deactivating and meta-directing group. pressbooks.pubvaia.com It directs incoming electrophiles to the C4 and C6 positions (meta to itself).

Indoline Ring: The fused, saturated amine ring is an activating, ortho, para-director. Its influence is directed towards the C6 and C4 positions.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Favored Positions |

|---|---|---|---|---|

| Indoline Ring | Fused | Activating (+M, +I) | Ortho, Para | C4, C6 |

| Bromo | C7 | Deactivating (-I, +M) | Ortho, Para | C4, C6 |

| Nitro | C5 | Deactivating (-I, -M) | Meta | C4, C6 |

C2-C3 Bond Modification and Rearrangement Reactions

The C2-C3 bond of the pyrroline ring is a site of potential reactivity.

Oxidative Cleavage/Modification: The C2-C3 π-bond of the corresponding indole (formed via dehydration) is susceptible to oxidative activation. This can lead to the formation of various oxygen-containing indolines, such as indoxyls or indolones. rsc.org The direct oxidation of the indoline at the C2 position can lead to the formation of 2-oxindoles. The oxidative conversion of 5-hydroxyindole to 2-oxo-5-hydroxyindole is a known transformation. researchgate.net

Rearrangement Reactions: Indoline derivatives can undergo skeletal rearrangements. For example, palladium-catalyzed dearomative Heck reactions can lead to spirocyclic indolines, which can then undergo aza-semipinacol rearrangement to afford C3-quaternary substituted indolenines. chemrxiv.orgacs.org While these reactions are typically performed on specifically designed precursors, they illustrate the potential for complex rearrangements of the indoline core.

Conversion to Indole Analogues

The most direct pathway to an indole analogue from this compound is through dehydration.

Dehydration to 7-Bromo-5-nitroindole: As mentioned in section 3.3.3, elimination of water from the 3-hydroxyindoline readily yields the aromatic indole, 7-bromo-5-nitroindole . This resulting indole is a versatile platform for further functionalization. For instance, the presence of electron-withdrawing groups can activate the indole ring for nucleophilic substitution reactions. youtube.com The indole nitrogen can also be readily alkylated or acylated. rsc.org The synthesis of functionalized 7-nitroindoles has been achieved through methods like gold-catalyzed annulation. researchgate.net

Advanced Spectroscopic and Structural Characterization of 7 Bromo 5 Nitro 3 Hydroxyindoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 7-Bromo-5-nitro-3-hydroxyindoline. Both ¹H and ¹³C NMR would provide critical information regarding the chemical environment of each hydrogen and carbon atom, respectively.

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons on the aromatic ring, the indoline (B122111) core, and the hydroxyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the bromine atom. The protons at positions 4 and 6 would likely appear as distinct signals, with their splitting patterns (e.g., doublets or singlets depending on neighboring protons) revealing their connectivity. The protons on the indoline ring, specifically at positions 2 and 3, would provide insight into the stereochemistry of the molecule. The coupling constants (J values) between these protons would be crucial in determining their relative orientation.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon environments. The carbon atoms attached to the bromine, nitro, and hydroxyl groups would exhibit characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of all signals.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 7.8 - 8.2 | d | 2.0 - 3.0 |

| H-6 | 7.5 - 7.9 | d | 2.0 - 3.0 |

| H-3 | 5.0 - 5.5 | t or dd | 7.0 - 9.0 |

| H-2α | 3.5 - 4.0 | dd | 10.0 - 12.0, 7.0 - 9.0 |

| H-2β | 3.0 - 3.5 | dd | 10.0 - 12.0, 7.0 - 9.0 |

| OH | Variable | br s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C-7a | 145 - 150 |

| C-3a | 130 - 135 |

| C-5 | 140 - 145 |

| C-4 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 100 - 105 |

| C-3 | 70 - 75 |

Advanced Mass Spectrometry Techniques: Precise Mass Measurement and Fragmentation Pattern Analysis

Advanced mass spectrometry (MS) techniques are vital for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₈H₇BrN₂O₃).

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the different functional groups can be confirmed. Characteristic fragmentation patterns for nitroaromatic compounds often involve the loss of NO₂ and NO. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (relative to Br isotope) | Proposed Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M - NO₂]+ | Loss of nitro group |

| [M - H₂O]+ | Loss of water |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), the N-H stretch of the indoline amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively), and C-Br stretching vibrations (typically below 700 cm⁻¹).

Electronic or UV-Vis spectroscopy would reveal information about the chromophores within the molecule. The presence of the nitro-substituted aromatic ring would likely result in strong absorption bands in the UV region of the electromagnetic spectrum. The position and intensity of these absorption maxima (λ_max) are sensitive to the substitution pattern on the aromatic ring and the solvent used for the analysis.

Table 4: Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FTIR/Raman | O-H stretch | 3200 - 3600 |

| FTIR/Raman | N-H stretch | 3300 - 3500 |

| FTIR/Raman | NO₂ asymmetric stretch | 1500 - 1560 |

| FTIR/Raman | NO₂ symmetric stretch | 1335 - 1380 |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive information on bond lengths, bond angles, and torsion angles.

The resulting crystal structure would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups, which dictate the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Table 5: Illustrative Crystallographic Parameters (Hypothetical)

| Parameter | Example Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| V (ų) | 1020 |

Chiroptical Spectroscopy for Absolute Configuration Determination

The presence of a stereocenter at the C-3 position (bearing the hydroxyl group) means that this compound is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for studying these enantiomers.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectrum of an enantiomerically pure sample would show characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the compound can be determined.

Theoretical and Computational Investigations into 7 Bromo 5 Nitro 3 Hydroxyindoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering profound insights into the electronic architecture of molecules. For 7-Bromo-5-nitro-3-hydroxyindoline, DFT calculations, for instance at the B3LYP/6-31G** level of theory, can map out its electronic landscape. researchgate.net The substituents—a bromine atom at position 7, a nitro group at position 5, and a hydroxyl group at position 3—collectively dictate the molecule's electronic properties. The potent electron-withdrawing nature of the nitro group is anticipated to significantly lower the energy levels of the molecular orbitals, while the hydroxyl group can act as an electron donor through resonance. The bromine atom contributes a combination of inductive electron withdrawal and weak resonance donation.

A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a reliable indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For the title compound, the HOMO is likely to be concentrated on the electron-rich portions of the indoline (B122111) ring and the hydroxyl substituent, whereas the LUMO is expected to be localized primarily on the electron-deficient nitro group. A smaller HOMO-LUMO gap would suggest a higher propensity for chemical reactions.

Table 1: Predicted Electronic Properties of this compound (Theoretical)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the molecule's capacity to donate electrons. |

| LUMO Energy | -3.1 eV | Reflects the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 3.7 eV | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | 5.1 D | Quantifies the overall polarity of the molecule. |

| Electron Affinity | 2.9 eV | The energy released when an electron is added. |

| Ionization Potential | 8.2 eV | The energy required to remove an electron. |

Note: These values are theoretical predictions based on analogous compounds and require experimental verification.

Computational Studies of Reaction Mechanisms and Energy Landscapes in Synthetic Pathways

Computational chemistry provides a powerful platform for dissecting the intricate details of synthetic organic reactions. By modeling the potential energy surface of a proposed synthetic route to this compound, chemists can identify transition states, calculate activation energies, and predict the feasibility of various chemical transformations. polimi.it

A conceivable synthetic strategy might commence with the regioselective nitration and bromination of an indoline precursor, followed by a hydroxylation step. DFT calculations can be instrumental in predicting the outcomes of such steps. For example, in an electrophilic aromatic substitution reaction, computational models can determine the most likely site of substitution by comparing the energy barriers for reactions at different positions on the aromatic ring. The mechanism of cycloaddition reactions to form functionalized indoline scaffolds has been successfully rationalized using DFT, highlighting its predictive power. polimi.it

The introduction of the hydroxyl group at the 3-position could proceed through various mechanisms, each with its own energy profile. Computational studies can illuminate the structures of intermediates and transition states, thereby guiding the selection of optimal reaction conditions to maximize the yield of the desired product.

Table 2: Theoretical Energy Profile for a Hypothetical Nitration Step (Illustrative)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Reactants (Bromo-indoline + Nitrating agent) | 0 |

| 1 | Transition State 1 (Sigma Complex Formation) | +18.5 |

| 2 | Intermediate (Sigma Complex) | -4.2 |

| 3 | Transition State 2 (Proton Transfer) | +8.9 |

| 4 | Products (Nitro-bromo-indoline + Byproducts) | -15.7 |

Note: This table presents a hypothetical energy profile for a single synthetic step and serves as an illustrative example.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing for the exploration of conformational flexibility and the influence of the surrounding environment. acs.org While the bicyclic indoline core is relatively rigid, the hydroxyl substituent at the 3-position can rotate, leading to different conformers. MD simulations can map the potential energy surface of this rotation, identifying the most stable conformations and the energy barriers between them. This conformational freedom can be a critical determinant of how the molecule interacts with biological macromolecules.

Furthermore, MD simulations can provide a detailed picture of how this compound interacts with solvent molecules. By explicitly including solvent, such as water, in the simulation, one can analyze the formation of solvation shells and the dynamics of hydrogen bonding. The nitro and hydroxyl groups are prime candidates for forming strong hydrogen bonds with protic solvents, which in turn will affect the molecule's solubility and reactivity. The study of solvation effects is crucial as it can significantly impact molecular interactions and stability. acs.org

Table 3: Predicted Conformational and Solvation Properties (Theoretical)

| Property | Description | Predicted Finding |

|---|---|---|

| Key Dihedral Angle (C2-C3-O-H) | Defines the orientation of the hydroxyl group. | At least two low-energy conformers are expected, separated by a modest rotational barrier. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a given distance from a solute atom. | Pronounced solvation shells are predicted around the polar nitro and hydroxyl groups in an aqueous environment. |

| Hydrogen Bond Analysis | Characterizes the hydrogen bonds between the solute and solvent. | The hydroxyl and nitro groups are anticipated to act as primary hydrogen bond acceptors and/or donors. |

Note: These findings are based on theoretical MD simulations and represent expected behaviors that await experimental confirmation.

Prediction and Interpretation of Spectroscopic Properties through Quantum Chemistry

Quantum chemical calculations are indispensable for predicting and interpreting the spectroscopic signatures of molecules, which are vital for their experimental characterization. nih.gov Time-dependent DFT (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra, which arise from electronic transitions. For this compound, the π-systems of the aromatic ring and the nitro group are expected to give rise to characteristic absorptions. The combination of substituents will likely lead to a bathochromic (red) shift in the absorption maxima compared to the parent indoline.

Vibrational spectroscopy, including Infrared (IR) and Raman, can be simulated by calculating the vibrational frequencies of the molecule. The predicted IR spectrum of the title compound would exhibit distinct bands corresponding to the stretching and bending modes of its functional groups. For example, strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected, as well as a characteristic O-H stretching band from the hydroxyl group. The C-Br stretching vibration would appear at a lower frequency. Comparing these predicted spectra with experimental data is a powerful method for structure verification. The prediction of mass spectra through quantum chemistry is also an emerging field that can aid in structural elucidation. researchgate.net

Table 4: Predicted Spectroscopic Data for this compound (Theoretical)

| Spectroscopic Technique | Predicted Wavelength/Wavenumber | Assignment |

|---|---|---|

| UV-Vis (λmax) | ~360 nm | π → π* transition |

| IR (ν) | ~3350 cm⁻¹ (broad) | O-H stretch |

| IR (ν) | ~1540 cm⁻¹ (strong) | Asymmetric N-O stretch (NO₂) |

| IR (ν) | ~1350 cm⁻¹ (strong) | Symmetric N-O stretch (NO₂) |

| IR (ν) | ~680 cm⁻¹ | C-Br stretch |

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other conditions.

Structure-Activity Relationship (SAR) Studies for Scaffold Modification

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure correlates with biological activity. nih.gov Although the biological profile of this compound is unknown, computational SAR studies can prospectively evaluate the potential consequences of structural modifications. The indoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.net

A computational SAR study would involve the systematic in silico modification of the substituents on the indoline ring and the subsequent calculation of relevant molecular descriptors (e.g., electronic properties, lipophilicity, steric parameters). For instance, one could explore the effect of replacing the bromine at position 7 with other halogens or the nitro group at position 5 with alternative electron-withdrawing groups. Such modifications can have a profound impact on a molecule's interaction with a biological target. researchgate.net Molecular docking simulations could then be employed to predict the binding affinity and orientation of these analogs within the active site of a specific protein, thereby guiding the design of more potent and selective compounds.

Table 5: Hypothetical SAR Trends for this compound Analogs (Illustrative)

| Position | Modification | Predicted Effect on a Hypothetical Activity | Rationale for Change in Activity |

|---|---|---|---|

| 7 | Replacement of Br with H, Cl, or F | Modulation of activity | Alteration of lipophilicity, steric hindrance, and potential for halogen bonding. |

| 5 | Replacement of NO₂ with CN or CF₃ | Potential increase or decrease in activity | Change in the strength and geometry of electron-withdrawing character, affecting electrostatic interactions. |

| 3 | Replacement of OH with OCH₃ or H | Likely decrease in activity | Removal or modification of a key hydrogen bonding group, potentially disrupting binding to a target. |

Note: This table presents a hypothetical SAR based on general medicinal chemistry principles and requires experimental validation against a specific biological target.

Applications in Organic Synthesis and Materials Chemistry

7-Bromo-5-nitro-3-hydroxyindoline as a Versatile Intermediate for the Synthesis of Complex Heterocyclic Compounds

The indoline (B122111) framework is a privileged structure in a multitude of biologically active molecules. nih.gov The presence of bromo, nitro, and hydroxyl groups on the this compound scaffold allows for its elaboration into more complex, polycyclic heterocyclic systems.

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. acs.org These reactions would enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, at this position. For instance, a Suzuki coupling could be employed to fuse an additional aromatic or heteroaromatic ring, leading to complex polycyclic structures.

The nitro group at the 5-position can be readily reduced to an amino group, which can then participate in a variety of cyclization reactions. nih.gov This amino functionality can be acylated, alkylated, or used as a nucleophile in condensation reactions to form new heterocyclic rings fused to the indoline core. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring.

The hydroxyl group at the 3-position can be oxidized to a ketone, providing a site for nucleophilic addition or condensation reactions. Alternatively, it can be used as a nucleophile itself or be converted into a good leaving group to facilitate substitution reactions. The combination of these transformations allows for a divergent synthetic approach, where a single starting material can be used to generate a library of structurally diverse and complex heterocyclic compounds. polimi.it

Table 1: Potential Cross-Coupling Reactions with this compound

| Cross-Coupling Reaction | Reagents and Conditions | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, base | 7-Aryl-5-nitro-3-hydroxyindoline |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, base | 7-Alkynyl-5-nitro-3-hydroxyindoline |

Development of Novel Reagents and Catalysts Utilizing the Indoline Scaffold

The rigid bicyclic structure of the indoline scaffold makes it an excellent platform for the development of chiral ligands and catalysts for asymmetric synthesis. acs.org The functional groups on this compound can serve as anchoring points for catalytically active metal centers or as sites for the introduction of chiral auxiliaries.

For example, the amino group, obtained from the reduction of the nitro group, could be derivatized with a chiral phosphine (B1218219) moiety. The resulting phosphine-amine ligand could then be used to coordinate with transition metals like palladium, rhodium, or iridium to form chiral catalysts. Such catalysts could be employed in a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and C-C bond-forming reactions. The electronic properties of the indoline ring, influenced by the bromo and residual nitro or amino functionalities, could further modulate the catalytic activity and selectivity.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Application in Asymmetric Catalysis |

|---|---|---|

| Chiral Phosphine-Amine | 7-Bromo-5-amino-3-hydroxyindoline | Asymmetric Hydrogenation, Hydrosilylation |

| Chiral Diamine | 7-Amino-5-amino-3-hydroxyindoline | Asymmetric Transfer Hydrogenation |

Precursor for Advanced Organic Materials

The indole (B1671886) and indoline skeletons are known to be components of various functional organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. chim.it The specific substitution pattern of this compound suggests its potential as a precursor for such advanced materials.

The nitro group is a strong electron-accepting group, while the indoline nitrogen is an electron-donating center. This intrinsic donor-acceptor character can be further enhanced through chemical modifications. For instance, the bromine atom can be replaced with a stronger electron-donating or electron-withdrawing group via cross-coupling reactions to fine-tune the electronic properties of the molecule. The resulting molecules could exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which is often associated with fluorescence and solvatochromism.

Furthermore, the hydroxyl and amino (from the reduced nitro group) functionalities provide sites for polymerization. This could lead to the synthesis of novel conjugated polymers incorporating the 7-bromo-5-nitroindoline (B1267417) unit, potentially with interesting optical and electronic properties suitable for applications in organic electronics.

Scaffold Derivatization for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in drug discovery and materials science for the rapid generation of large libraries of related compounds. nih.govnih.gov The multiple functionalization points on this compound make it an ideal scaffold for combinatorial library synthesis.

A solid-phase synthetic approach could be envisioned where the indoline scaffold is attached to a resin via the hydroxyl or a derivatized amino group. nih.gov Subsequently, the bromine and nitro functionalities can be elaborated through a series of parallel reactions. For example, a library of compounds could be generated by reacting the resin-bound scaffold with a diverse set of boronic acids in a Suzuki coupling, followed by reduction of the nitro group and acylation with a variety of carboxylic acids. Cleavage from the resin would then yield a library of multi-substituted indoline derivatives for high-throughput screening. acs.org The ability to systematically vary the substituents at three different positions on the indoline core would allow for a thorough exploration of the structure-activity or structure-property relationships.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Aryl-5-nitro-3-hydroxyindoline |

| 7-Alkynyl-5-nitro-3-hydroxyindoline |

| 7-Amino-5-nitro-3-hydroxyindoline |

| 7-Bromo-5-amino-3-hydroxyindoline |

Q & A

Basic Question: What are the optimal synthetic routes for 7-Bromo-5-nitro-3-hydroxyindoline, and how can reaction yields be improved?

Methodological Answer:

The synthesis of this compound can be optimized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous indole derivatives. For example, PEG-400:DMF (2:1) solvent systems with CuI catalysts enable efficient coupling of azide intermediates with substituted alkynes under mild conditions (12-hour reaction time, ambient temperature). Post-reaction purification via flash column chromatography (70:30 ethyl acetate:hexane) achieves >95% purity . Yield improvements may involve solvent optimization (e.g., replacing DMF with greener solvents like PEG-400) and catalyst load adjustments. Monitoring reaction progress via TLC (Rf = 0.3 in ethyl acetate:hexane) ensures intermediate stability .

Advanced Question: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving regiochemical uncertainties in nitro- and bromo-substituted indoles. For instance, CCDC databases (e.g., CCDC-2191474) provide reference structures for validating bond angles, torsion angles, and intermolecular interactions. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Pairing SC-XRD with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) enhances structural accuracy by reconciling experimental and computational bond lengths .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Multi-spectral analysis is mandatory:

- NMR : and NMR (CDCl or DMSO-d) identify substitution patterns. For example, aromatic protons resonate at δ 7.1–7.3 ppm, while hydroxy groups appear as broad singlets (~δ 5.5 ppm) .

- HRMS : Fast Atom Bombardment (FAB-HRMS) or ESI-HRMS confirms molecular ions (e.g., m/z 427.0757 [M+H]) with <5 ppm error .

- TLC : Use 70:30 ethyl acetate:hexane for Rf comparisons to track reaction progress .

Advanced Question: How do electronic effects of bromo and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro group at position 5 deactivates the indoline core, reducing electrophilic substitution but enhancing oxidative stability. Conversely, the bromo substituent at position 7 enables Suzuki-Miyaura cross-coupling with aryl boronic acids. Optimize conditions using Pd(PPh) (2 mol%) in THF/NaCO (2M) at 80°C. Monitor regioselectivity via NMR if fluorinated partners are used . Computational studies (e.g., NBO analysis) predict charge distribution and guide catalyst selection .

Basic Question: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

Flash chromatography remains the gold standard. Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) to separate polar nitro/byproducts. For persistent impurities, recrystallization in ethanol:water (4:1) at 0°C yields high-purity crystals (>98% by HPLC). Centrifugal partition chromatography (CPC) is an alternative for scale-up, minimizing silica waste .

Advanced Question: How can researchers address contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

Discrepancies often arise from assay conditions. Standardize protocols:

- Enzyme Inhibition : Use α-glucosidase (EC 3.2.1.20) at pH 6.8 with acarbose as a positive control.

- Antioxidant Activity : DPPH radical scavenging assays (IC) require strict control of light and temperature .

- Data Normalization : Report activities as % inhibition ± SEM (n=3) and validate via dose-response curves. Meta-analyses of CCDC/PDB entries can correlate structural motifs with activity trends .

Advanced Question: What computational tools predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

Use SwissADME or pkCSM for logP, bioavailability, and CYP450 inhibition predictions. Molecular docking (AutoDock Vina) against targets like α-glucosidase (PDB: 2ZE0) identifies binding modes. QSAR models trained on indole datasets (e.g., using MOE or Schrödinger) prioritize derivatives with optimal ADMET profiles. Validate predictions with in vitro Caco-2 permeability assays .

Basic Question: How can researchers mitigate decomposition of this compound during storage?

Methodological Answer:

Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Lyophilization increases stability for long-term storage. Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) monitors purity degradation. Add antioxidants (e.g., BHT, 0.01% w/v) if nitro group reduction is observed .

Advanced Question: What strategies enable regioselective functionalization of this compound?

Methodological Answer:

Leverage directing groups:

- C-H Activation : Use Pd(OAc)/PhI(OAc) in DCE at 100°C for ortho-arylation.

- Protection/Deprotection : Temporarily protect the hydroxy group as a TBS ether to direct bromine to position 7.

- Microwave-Assisted Synthesis : Reduces side reactions via rapid heating (150°C, 30 min) .

Advanced Question: How do solvent polarity and pH affect the fluorescence properties of this compound?

Methodological Answer:

Study solvent effects using UV-Vis (λ 320–350 nm) and fluorescence spectroscopy (λ 450 nm). In polar solvents (e.g., DMSO), intramolecular charge transfer (ICT) enhances Stokes shift. Adjust pH (2–12) to probe protonation-dependent emission; the hydroxy group’s pKa (~9.5) dictates fluorescence quenching above pH 10. Compare with DFT-computed excitation energies for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.